6-methoxy-1-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline
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Overview
Description
6-METHOXY-1-{3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of indole derivatives, including 6-METHOXY-1-{3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE, typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert nitro groups to amino groups using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific substituents and reaction conditions employed .
Scientific Research Applications
6-METHOXY-1-{3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-METHOXY-1-{3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving oxidative stress, apoptosis, and cell cycle regulation .
Comparison with Similar Compounds
Similar compounds to 6-METHOXY-1-{3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of 6-METHOXY-1-{3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C26H25N3O5 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
6-methoxy-1-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C26H25N3O5/c1-32-19-8-9-22-21(14-19)20-11-12-27-25(26(20)28-22)17-5-10-23(24(13-17)33-2)34-15-16-3-6-18(7-4-16)29(30)31/h3-10,13-14,25,27-28H,11-12,15H2,1-2H3 |
InChI Key |
HKXBBAHARITPFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC(=C(C=C4)OCC5=CC=C(C=C5)[N+](=O)[O-])OC |
Origin of Product |
United States |
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